4,5,6,7-tetramethyl-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-Tetramethyl-1H-indene is an organic compound with the molecular formula C13H16 It is a derivative of indene, characterized by the presence of four methyl groups at the 4, 5, 6, and 7 positions of the indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetramethyl-1H-indene typically involves the alkylation of indene with methylating agents. One common method is the Friedel-Crafts alkylation, where indene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid over-alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The process involves the same Friedel-Crafts alkylation but is optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetramethyl-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of tetramethylindanone or tetramethylbenzoic acid.
Reduction: Formation of tetramethylindane.
Substitution: Formation of halogenated derivatives such as tetramethylchloroindene.
Scientific Research Applications
4,5,6,7-Tetramethyl-1H-indene has several applications in scientific research:
Chemistry: Used as a ligand in the synthesis of metal complexes for catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5,6,7-tetramethyl-1H-indene involves its interaction with specific molecular targets. In catalytic applications, it acts as a ligand, coordinating with metal centers to form active catalytic species. In biological systems, its mechanism may involve binding to proteins or enzymes, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 1,1,4,5-Tetramethylindane
- 1,1,4,7-Tetramethylindane
- 1,1,5,6-Tetramethylindane
Uniqueness
4,5,6,7-Tetramethyl-1H-indene is unique due to the specific positioning of its methyl groups, which imparts distinct chemical and physical properties
Properties
CAS No. |
707-96-0 |
---|---|
Molecular Formula |
C13H16 |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
4,5,6,7-tetramethyl-1H-indene |
InChI |
InChI=1S/C13H16/c1-8-9(2)11(4)13-7-5-6-12(13)10(8)3/h5-6H,7H2,1-4H3 |
InChI Key |
BTHBCCZRFGZQGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C=CCC2=C1C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.